molecular formula C10H12O3 B3213844 5-Ethoxy-2-methylbenzoic acid CAS No. 112868-41-4

5-Ethoxy-2-methylbenzoic acid

Cat. No.: B3213844
CAS No.: 112868-41-4
M. Wt: 180.2 g/mol
InChI Key: UZZXWXJHPVZVFX-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methylbenzoic acid: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Ethoxy-2-methylbenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

The cellular effects of this compound are not well-documented. Benzoic acid derivatives are known to influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzoic acid derivatives can participate in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methylbenzoic acid typically involves the ethylation of 2-methylbenzoic acid. One common method is the reaction of 2-methylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: this compound can be converted to 5-ethoxy-2-methylbenzaldehyde or this compound.

    Reduction: The reduction of the carboxylic acid group yields 5-ethoxy-2-methylbenzyl alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and coatings.

Comparison with Similar Compounds

    2-Methylbenzoic acid: Lacks the ethoxy group, resulting in different chemical and biological properties.

    5-Ethyl-2-methylbenzoic acid: Similar structure but with an ethyl group instead of an ethoxy group, leading to variations in reactivity and applications.

    2,3-Dimethoxybenzoic acid: Contains two methoxy groups, which significantly alter its chemical behavior compared to 5-Ethoxy-2-methylbenzoic acid.

Uniqueness: this compound is unique due to the presence of both an ethoxy and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-ethoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZXWXJHPVZVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901610
Record name NoName_743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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